

3,3-Dimethylbutanenitrile CAS number and safety data sheet

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Compound of Interest

Compound Name: *3,3-Dimethylbutanenitrile*

Cat. No.: *B1195502*

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In-Depth Technical Guide to 3,3-Dimethylbutanenitrile

CAS Number: 3302-16-7

This technical guide provides a comprehensive overview of **3,3-Dimethylbutanenitrile**, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines the compound's properties, safety information, and detailed experimental protocols.

Physicochemical and Safety Data

The following tables summarize the key physical, chemical, and safety data for **3,3-Dimethylbutanenitrile**.

Table 1: Physical and Chemical Properties

Property	Value	Source
CAS Number	3302-16-7	[1]
Molecular Formula	C ₆ H ₁₁ N	[2]
Molecular Weight	97.16 g/mol	[3]
Boiling Point	106 °C	[4]
Melting Point	32.55 °C (305.7 K)	[5]
Density	Data not available	
Flash Point	Data not available	[3]

Table 2: Toxicological Data

Test	Species	Route	Value	Source
LD50	Data not available	Oral	Data not available	
LD50	Data not available	Dermal	Data not available	
LC50	Data not available	Inhalation	Data not available	

Table 3: Safety and Hazard Information

GHS Pictogram	Signal Word	Hazard Statements	Storage Class
	Danger	H301: Toxic if swallowed H311: Toxic in contact with skin H331: Toxic if inhaled	6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects

Experimental Protocols

Synthesis of 3,3-Dimethylbutanenitrile

A plausible method for the synthesis of **3,3-Dimethylbutanenitrile** involves the nucleophilic substitution of a neopentyl halide with sodium cyanide in a suitable solvent such as dimethyl sulfoxide (DMSO). This approach is advantageous as it minimizes the potential for rearrangement of the neopentyl group.[6]

Materials:

- Neopentyl chloride (1-chloro-2,2-dimethylpropane)
- Sodium cyanide
- Dimethyl sulfoxide (DMSO)
- Diethyl ether
- 5% Hydrochloric acid
- Anhydrous calcium chloride
- Phosphorus pentoxide

Procedure:

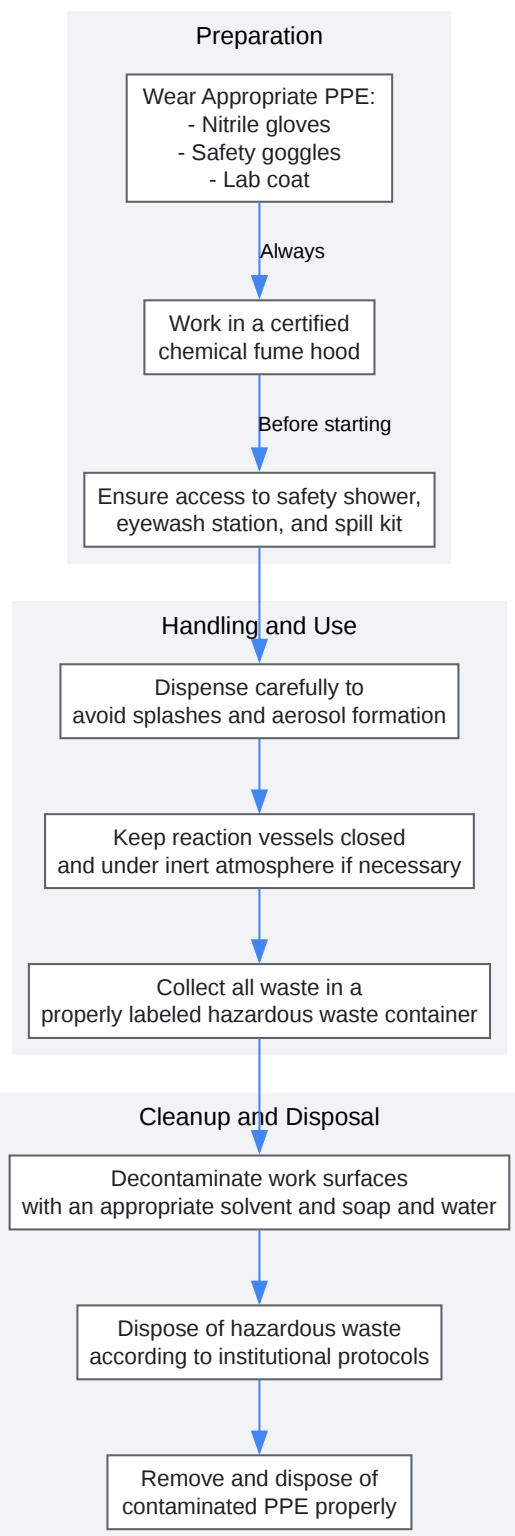
- In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add sodium cyanide and dimethyl sulfoxide.
- Heat the mixture to approximately 90-95°C.
- Slowly add neopentyl chloride to the heated mixture.
- Maintain the reaction temperature and stir for several hours. The progress of the reaction can be monitored by gas chromatography.
- After the reaction is complete, cool the mixture and dilute it with water.

- Extract the product with diethyl ether.
- Wash the combined ether extracts with 5% hydrochloric acid (to hydrolyze any isocyanide byproduct) and then with water.
- Dry the ether solution over anhydrous calcium chloride.
- Remove the ether by distillation.
- Purify the crude **3,3-Dimethylbutanenitrile** by distillation over phosphorus pentoxide.

Safe Handling Protocol

Due to its toxicity, **3,3-Dimethylbutanenitrile** must be handled with appropriate safety precautions. The following workflow outlines the key steps for safe handling.

Safe Handling Workflow for 3,3-Dimethylbutanenitrile

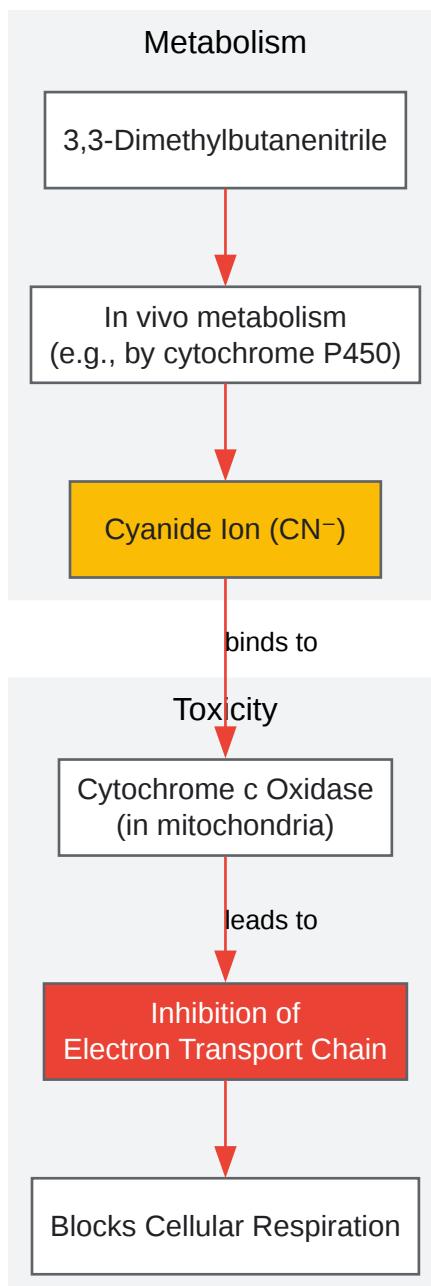
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Caption: A workflow diagram for the safe handling of **3,3-Dimethylbutanenitrile**.

Signaling Pathways and Logical Relationships

The primary toxicological concern with nitriles is the potential for in vivo metabolism to release cyanide, which can then inhibit cellular respiration by binding to cytochrome c oxidase in the mitochondrial electron transport chain.

Potential Metabolic Pathway and Toxicity of 3,3-Dimethylbutanenitrile



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Caption: Potential metabolic pathway leading to the toxicity of **3,3-Dimethylbutanenitrile**.

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